
n-(2-Fluorophenethyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Fluorophenethyl)pentan-2-amine: is an organic compound with the molecular formula C13H20FN . It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its fluorine substitution, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-2-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-2-one in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: n-(2-Fluorophenethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-(2-Fluorophenethyl)pentan-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological systems, particularly in the study of neurotransmitter analogs.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-(2-Fluorophenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluorophenethylamine: A simpler analog without the pentan-2-amine moiety.
Pentan-2-amine: Lacks the fluorophenethyl group.
Fluoroamphetamine: Contains a similar fluorine substitution but with a different alkyl chain structure.
Uniqueness: n-(2-Fluorophenethyl)pentan-2-amine is unique due to its specific combination of a fluorophenethyl group and a pentan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
N-(2-Fluorophenethyl)pentan-2-amine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a secondary amine structure with a fluorinated phenethyl group, may exhibit distinct pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom enhances lipophilicity, which can influence receptor binding and metabolic stability, making it a candidate for further pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C13H18FN. The compound consists of a pentan-2-amine backbone with a 2-fluorophenethyl substituent. The fluorine atom contributes to the compound's lipophilicity, which is crucial for its interaction with biological membranes.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C13H18FN |
Molecular Weight | 219.29 g/mol |
IUPAC Name | This compound |
Classification | Secondary Amine |
Pharmacodynamics
Research indicates that this compound may interact with various neurotransmitter systems, potentially influencing mood and behavior. Compounds with similar structures have been associated with psychoactive effects, suggesting that this compound may also exhibit such properties.
- Receptor Binding : The fluorinated phenethyl group may enhance binding affinity to certain receptors, particularly those involved in dopaminergic and serotonergic pathways.
- Metabolic Stability : The incorporation of fluorine can improve resistance to metabolic degradation, allowing for prolonged activity in biological systems.
Toxicology
Understanding the safety profile of this compound is essential. Preliminary assessments based on related compounds indicate:
- Potential Toxicity : As with many psychoactive substances, there is a risk of toxicity, particularly at high doses.
- Overdose Risks : Similar compounds have been linked to severe adverse effects, necessitating careful evaluation in clinical settings.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing appropriate precursors and reagents to introduce the fluorinated phenethyl group onto the pentan-2-amine backbone.
- Reduction Techniques : Employing reduction strategies to refine the amine structure while maintaining the integrity of the fluorinated substituent.
Table 2: Synthesis Overview
Method | Description |
---|---|
Alkylation | Reacting pentan-2-amine with fluorinated phenyl halides |
Reduction | Reducing agents used to modify amine groups |
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]pentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-3-6-11(2)15-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3 |
InChI Key |
ILXHPNWAFUNSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.